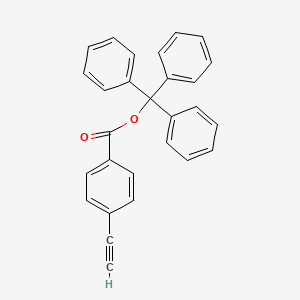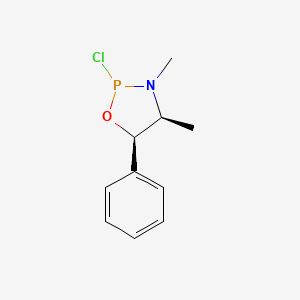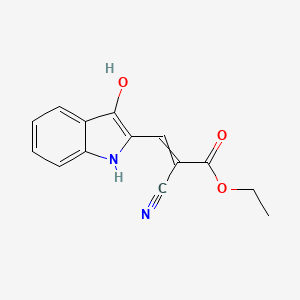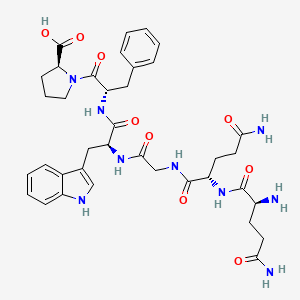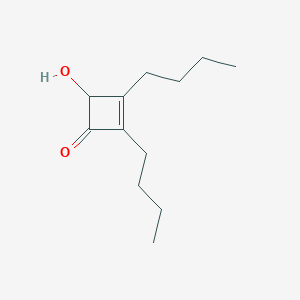![molecular formula C12H12Br2 B14272261 Bicyclo[3.1.0]hexane, 6,6-dibromo-1-phenyl- CAS No. 151265-24-6](/img/structure/B14272261.png)
Bicyclo[3.1.0]hexane, 6,6-dibromo-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[3.1.0]hexane, 6,6-dibromo-1-phenyl- is a compound that belongs to the bicyclo[3.1.0]hexane family. These compounds are characterized by their unique bicyclic structure, which includes a three-membered ring fused to a five-membered ring. The presence of bromine atoms and a phenyl group in this compound adds to its chemical complexity and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.1.0]hexanes often involves the annulation of cyclopropenes with aminocyclopropanes. For instance, a (3 + 2) annulation process can be employed, where cyclopropenes react with cyclopropylanilines using an organic or iridium photoredox catalyst under blue LED irradiation . This method yields a range of cyclopropene and cyclopropylaniline derivatives with high diastereoselectivity.
Industrial Production Methods
Industrial production methods for bicyclo[3.1.0]hexane derivatives typically involve large-scale cyclopropanation reactions. These reactions often use carbenes and metallocarbenes to form the three-membered ring, which is then fused to a five-membered ring . The process is optimized for high yield and purity, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[3.1.0]hexane, 6,6-dibromo-1-phenyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Bicyclo[3.1.0]hexane, 6,6-dibromo-1-phenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Used in the production of high-performance materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of bicyclo[3.1.0]hexane, 6,6-dibromo-1-phenyl- involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, leading to various biochemical effects. The presence of bromine atoms and a phenyl group enhances its reactivity and binding affinity to these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring structure.
Bicyclo[3.1.0]hexane: The parent compound without the bromine and phenyl substitutions.
3,6-Dioxa-bicyclo[3.1.0]hexane-2,4-dione: A compound with oxygen atoms in the ring structure.
Uniqueness
Bicyclo[3.1.0]hexane, 6,6-dibromo-1-phenyl- is unique due to the presence of bromine atoms and a phenyl group, which significantly alter its chemical properties and reactivity compared to other bicyclo[3.1.0]hexane derivatives. These substitutions make it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
151265-24-6 |
|---|---|
Molekularformel |
C12H12Br2 |
Molekulargewicht |
316.03 g/mol |
IUPAC-Name |
6,6-dibromo-1-phenylbicyclo[3.1.0]hexane |
InChI |
InChI=1S/C12H12Br2/c13-12(14)10-7-4-8-11(10,12)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 |
InChI-Schlüssel |
PTTFLXLJFPETSM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(C1)(C2(Br)Br)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[[(E)-4-(2-amino-4-oxo-3H-pteridin-6-yl)-2-hydroxy-3,4-bis(sulfanyl)but-3-enoxy]-hydroxyphosphoryl] [5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14272181.png)
![2-[(Pyren-1-YL)methoxy]ethan-1-amine](/img/structure/B14272185.png)
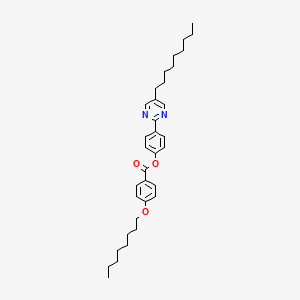
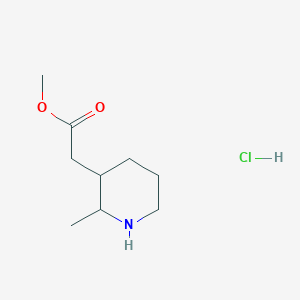
![(alphaR,betaR,2S)-beta-Methoxy-alpha-methyl-N-[(1S)-2-phenyl-1-(2-thiazolyl)ethyl]-2-pyrrolidinepropanamide](/img/structure/B14272211.png)
![4,4'-Bis[2-(2-sulfophenyl)ethenyl][1,1'-biphenyl]-2,2'-disulfonic acid](/img/structure/B14272216.png)
![Propanedioic acid, [(1S)-3-oxocyclopentyl]-, bis(phenylmethyl) ester](/img/structure/B14272217.png)
